2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Validation

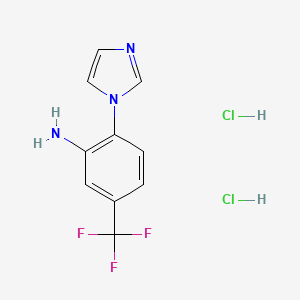

The compound 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride derives its systematic name from the hierarchical IUPAC nomenclature rules. The parent structure is aniline (C₆H₅NH₂), with substituents on the benzene ring at positions 2 and 5. The 1H-imidazol-1-yl group is attached at position 2, while the trifluoromethyl (-CF₃) group occupies position 5. The dihydrochloride designation indicates two hydrochloride counterions neutralizing the compound’s basic nitrogen centers.

Structural validation is confirmed through:

- SMILES notation :

NC1=CC(C(F)(F)F)=CC=C1N2C=CN=C2.Cl.Cl, which encodes the connectivity of the benzene ring, substituents, and hydrochloride ions. - InChIKey :

PCUBEIYIOQRLBZ-UHFFFAOYSA-N, a unique identifier for the stereochemical and connectivity features. - Spectroscopic correlations : While direct experimental data (e.g., NMR, IR) for this compound is limited in the search results, analogous structures (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) exhibit characteristic peaks for aromatic protons (δ 6.8–7.5 ppm), NH₂ groups (δ 5.2–5.8 ppm), and CF₃ groups (δ -60 ppm in ¹⁹F NMR).

Molecular Formula and Structural Representation

The molecular formula is C₁₀H₁₀Cl₂F₃N₃ , representing:

- Base structure : C₁₀H₈F₃N₃ (2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline).

- Counterions : 2 HCl molecules.

Structural features :

- Benzene core : Substituted with NH₂, CF₃, and imidazole groups.

- Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

- Trifluoromethyl group : Electron-withdrawing moiety enhancing lipophilicity.

Visual representations :

- 2D structure :

Molecular Weight and Descriptor Calculations

The LogP value reflects moderate lipophilicity, influenced by the CF₃ group. The TPSA indicates potential permeability characteristics relevant to pharmaceutical applications.

Properties

IUPAC Name |

2-imidazol-1-yl-5-(trifluoromethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUBEIYIOQRLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

Coupling with Aniline: The imidazole derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate (K₂CO₃).

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functionalities using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.

Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄), and halogenating agents (Br₂, Cl₂).

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Several studies have indicated that compounds with imidazole rings exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which can increase membrane permeability in bacterial cells, leading to improved antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Research :

- Drug Development :

Material Science Applications

- Organic Electronics :

- Polymer Chemistry :

Agricultural Chemistry Applications

- Pesticide Development :

- Plant Growth Regulators :

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

2-(1H-imidazol-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-(Trifluoromethyl)aniline:

2-(1H-imidazol-1-yl)-5-methyl aniline: Contains a methyl group instead of a trifluoromethyl group, leading to different pharmacokinetic properties.

Uniqueness

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is unique due to the combination of the imidazole ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula :

- Molecular Weight : 277.09 g/mol

- CAS Number : 1171789-95-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antiviral, anticancer, and antimicrobial properties.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown efficacy against several viral strains, including:

- HIV : The compound demonstrated significant inhibition of HIV replication in vitro, with an effective concentration (EC50) in the low micromolar range. The therapeutic index (CC50/EC50) indicated a favorable safety profile.

- Influenza Virus : In vitro assays revealed that it could inhibit the replication of influenza viruses, suggesting its utility in treating viral infections.

Anticancer Properties

The compound's anticancer effects have been evaluated through various assays:

- Cell Proliferation Inhibition : Studies indicated that it inhibits cell proliferation in multiple cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 to 20 µM, demonstrating a dose-dependent response.

- Mechanism of Action : It appears to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and mitochondrial membrane potential disruption.

Antimicrobial Activity

Preliminary evaluations have shown that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

- Study on HIV Inhibition :

- Anticancer Activity Assessment :

- Antimicrobial Efficacy :

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/IC50 (µM) | Notes |

|---|---|---|---|

| Antiviral (HIV) | HIV type 1 | 3.98 | High therapeutic index |

| Anticancer | Breast cancer cells | 15 | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | 8 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 12 | Effective against gram-negative bacteria |

Q & A

Q. What are the established synthetic routes for preparing 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Reference Example 68 in EP 4 374 877 A2 describes a reaction using zinc dicyanide, tetrakis(triphenylphosphine)palladium(0), and N,N-dimethylformamide under nitrogen at 80°C for 18 hours to form intermediates with trifluoromethyl-substituted aniline cores. Subsequent steps involve purification via C18 reverse-phase chromatography (acetonitrile-water with formic acid) .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

High-performance liquid chromatography (HPLC) with retention time monitoring (e.g., 0.78–1.41 minutes under SQD-FA05 or SMD-TFA05 conditions) and liquid chromatography-mass spectrometry (LCMS) for molecular ion detection (e.g., m/z 265–861 [M+H]+) are standard. These methods ensure verification of molecular weight and purity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates like 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile?

Key variables include catalyst loading (e.g., 5 mol% tetrakis(triphenylphosphine)palladium(0)), reaction temperature (80–100°C), and solvent choice (DMF or DMSO). Prolonged reaction times (18–24 hours) under inert atmospheres improve conversion rates. Post-reaction purification via gradient elution in reverse-phase chromatography minimizes byproduct contamination .

Q. What strategies address discrepancies in LCMS or HPLC data across laboratories?

Calibrate instruments using reference standards under identical conditions (e.g., SQD-FA05: 0.1% formic acid in water/acetonitrile). For conflicting m/z values, verify ionization modes (ESI vs. APCI) and adduct formation (e.g., [M+Na]+ vs. [M+H]+). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in subsequent derivatization?

The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution at the para position. However, steric hindrance may limit coupling efficiency in Suzuki-Miyaura reactions. Computational modeling (DFT) can predict reactive sites, while substituent tuning (e.g., methyl vs. bromo groups) balances electronic and steric effects .

Q. What are the stability considerations for the dihydrochloride salt form under storage?

The dihydrochloride salt is hygroscopic; store desiccated at −20°C in amber vials. Degradation pathways include imidazole ring hydrolysis under acidic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended to establish shelf-life .

Methodological Challenges and Solutions

Q. How to resolve low yields in cross-coupling reactions involving imidazole-containing anilines?

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved steric tolerance.

- Solvent Optimization : Use DMAc or toluene to enhance solubility of aromatic intermediates.

- Microwave Assistance : Reduce reaction time (1–2 hours) at 120°C to minimize decomposition .

Q. What purification techniques are effective for separating closely related byproducts?

- Two-Dimensional Chromatography : Combine size-exclusion (SEC) and reverse-phase (C18) HPLC.

- Ion-Pairing Agents : Add 0.1% trifluoroacetic acid to improve peak resolution for charged species .

Applications in Pharmaceutical Research

Q. How is this compound utilized as a building block in kinase inhibitor development?

It serves as a core structure in kinase-targeted agents, where the imidazole ring coordinates with ATP-binding pockets. For example, EP 4 374 877 A2 demonstrates its use in synthesizing spirocyclic derivatives with nanomolar IC₅₀ values against tyrosine kinases .

Q. What in vitro assays validate its biological activity?

- Kinase Inhibition : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR2).

- Cellular Efficacy : Measure IC₅₀ in cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.